![molecular formula C8H10ClNO B3026674 Isoindolin-5-OL hydrobromide CAS No. 105358-58-5](/img/structure/B3026674.png)
Isoindolin-5-OL hydrobromide
Overview
Description
Isoindolin-5-OL hydrobromide, with the CAS No. 105358-58-5, is a chemical compound with the molecular formula C8H10BrNO . It is stored in an inert atmosphere at room temperature .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Scientific Research Applications
Medicinal Chemistry and Drug Development
Isoindolin-5-OL hydrobromide has attracted attention due to its potential as a building block for drug development. Researchers have explored its derivatives as ligands for specific receptors, such as the dopamine receptor D2 . In silico studies predict their affinities and pharmacokinetic parameters, providing insights for drug design .
Antipsychotic Agents
Given its modulation of the dopamine receptor D3, isoindolines and isoindoline-1,3-dione derivatives hold promise as antipsychotic agents. These compounds may contribute to managing conditions related to dopamine dysregulation .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation suggests that isoindolin-5-OL hydrobromide derivatives could play a role in treating Alzheimer’s disease. Further research is needed to explore their efficacy and safety .
Organic Synthesis and Intermediates
Isoindolin-5-OL hydrobromide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, making it valuable in the preparation of novel molecules .
Materials Science
Researchers have investigated isoindolin-5-OL hydrobromide derivatives for their potential in materials science. These compounds may contribute to the development of functional materials, such as polymers, liquid crystals, or conductive materials .
Photophysical Properties
Exploring the photophysical properties of isoindolin-5-OL hydrobromide can lead to applications in optoelectronics, sensors, and imaging. Its absorption and emission spectra make it interesting for fluorescence-based studies .
Safety and Hazards
The safety data sheet for Isoindolin-5-OL indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVYDOGRUOQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-OL hydrobromide | |
CAS RN |
105358-58-5 | |
Record name | 2,3-dihydro-1H-isoindol-5-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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